

understanding the fruity odor of methyl propionate

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Compound of Interest

Compound Name: Methyl propionate

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An In-depth Technical Guide to the Fruity Odor of **Methyl Propionate**

Abstract

Methyl propionate (C₄H₈O₂) is a carboxylic ester recognized for its characteristic sweet, fruity, and rum-like aroma.[1][2] This volatile compound is found naturally in fruits like kiwi and strawberries and is widely utilized as a flavoring and fragrance agent in the food and cosmetic industries.[1][3][4] Understanding the chemical, physical, and biological underpinnings of its distinct odor is critical for researchers, scientists, and professionals in drug development and sensory science. This document provides a comprehensive technical overview of **methyl propionate**, detailing its physicochemical properties, olfactory perception, synthesis, and analytical characterization.

Physicochemical Properties

Methyl propionate is a colorless liquid with physical and chemical properties that contribute to its volatility and sensory perception.[2][3] It is highly flammable and readily forms explosive mixtures with air.[1] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl Propionate**

Property	Value	Source(s)
IUPAC Name	Methyl propanoate	[2] [3]
Molecular Formula	C ₄ H ₈ O ₂	[1] [2]
Molar Mass	88.11 g/mol	[3]
Appearance	Clear, colorless liquid	[3] [5]
Density	0.915 g/mL at 25 °C	[1]
Melting Point	-88 °C	[1] [2]
Boiling Point	79-80 °C at 760 mmHg	[2] [6]
Flash Point	-2 °C (28 °F)	[2] [5]
Vapor Pressure	40 mmHg at 11 °C	[1]
Vapor Density	3.0 (vs air)	[1]
Water Solubility	5-6.2 g/100 mL at 20-25 °C	[1] [6]
Refractive Index	n ₂₀ /D 1.376	[1]
LogP	0.8	[1]

| CAS Number | 554-12-1 |[\[2\]](#)[\[3\]](#) |

Odor Profile and Sensory Perception

The aroma of **methyl propionate** is predominantly fruity, with specific descriptors including rum-like, sweet, ethereal, and notes of apple and strawberry.[\[1\]](#)[\[6\]](#)[\[7\]](#) The perception of its odor is dependent on its concentration, as defined by the odor threshold.

Table 2: Odor Profile and Thresholds of **Methyl Propionate**

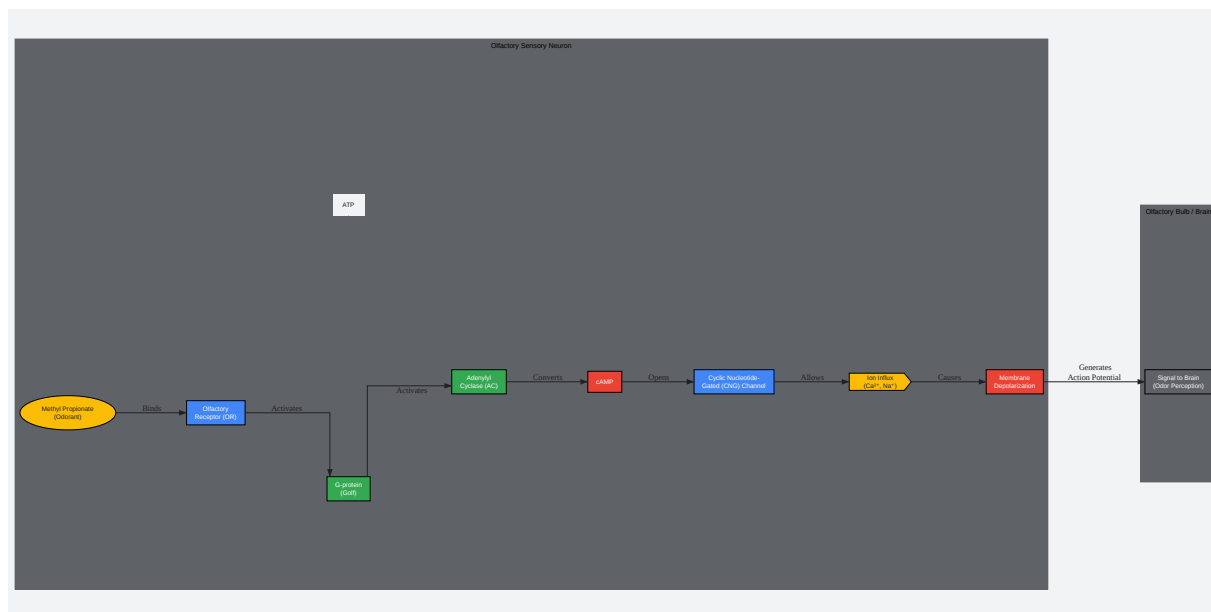
Parameter	Description / Value	Source(s)
Odor Type	Fruity, rummy, sweet, fresh, with apple and strawberry notes.	[1][7]
Flavor Profile	Sweet, suggestive of black currant.	[1]
Odor Threshold (in water)	100 ppb (parts per billion)	[3][6]

| Flavor Threshold (in water) | 50 ppb (parts per billion) [[3][6] |

The fruity character of esters is closely linked to their molecular structure.[8] Generally, low-to-intermediate molecular weight esters are responsible for the pleasant fragrances of fruits and flowers.[9] The specific arrangement of the carbonyl group and the length of the alkyl chains in **methyl propionate** are key determinants of its interaction with olfactory receptors.

Mechanism of Olfactory Perception

The detection of volatile compounds like **methyl propionate** begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity.[10] This interaction initiates a sophisticated signaling cascade that converts the chemical signal into an electrical one, which is then processed by the brain. While the specific receptors for **methyl propionate** are not fully elucidated, the general pathway for ester perception is well-understood.



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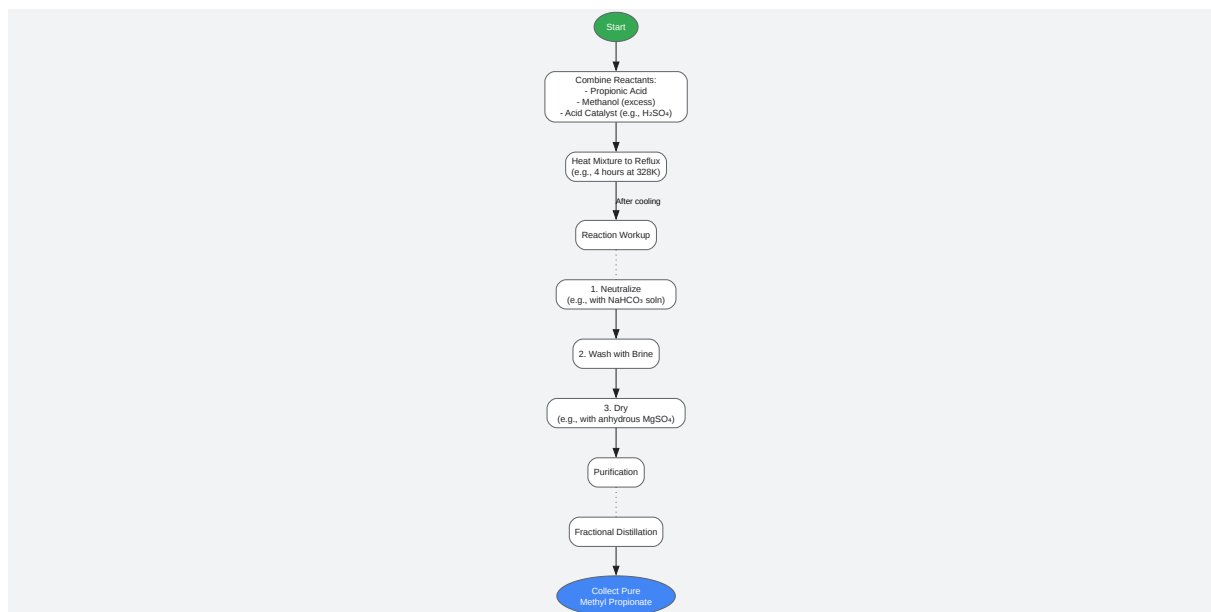
Caption: Generalized olfactory signaling pathway for an odorant like **methyl propionate**.

Synthesis of Methyl Propionate

Methyl propionate can be synthesized through several methods. The most common laboratory preparation is Fischer esterification, while industrial production often involves a carboalkoxylation reaction.[2]

Fischer Esterification

This method involves the acid-catalyzed reaction between propionic acid and methanol.[1][11]



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Caption: Workflow for the laboratory synthesis of **methyl propionate** via Fischer esterification.

Industrial Synthesis

Industrially, **methyl propionate** is prepared by the reaction of ethylene with carbon monoxide and methanol, catalyzed by nickel carbonyl or palladium(0) complexes.[2][12] Reaction: $\text{C}_2\text{H}_4 + \text{CO} + \text{MeOH} \rightarrow \text{CH}_3\text{CH}_2\text{CO}_2\text{CH}_3$ [2]

Experimental Protocols & Analytical Methodologies

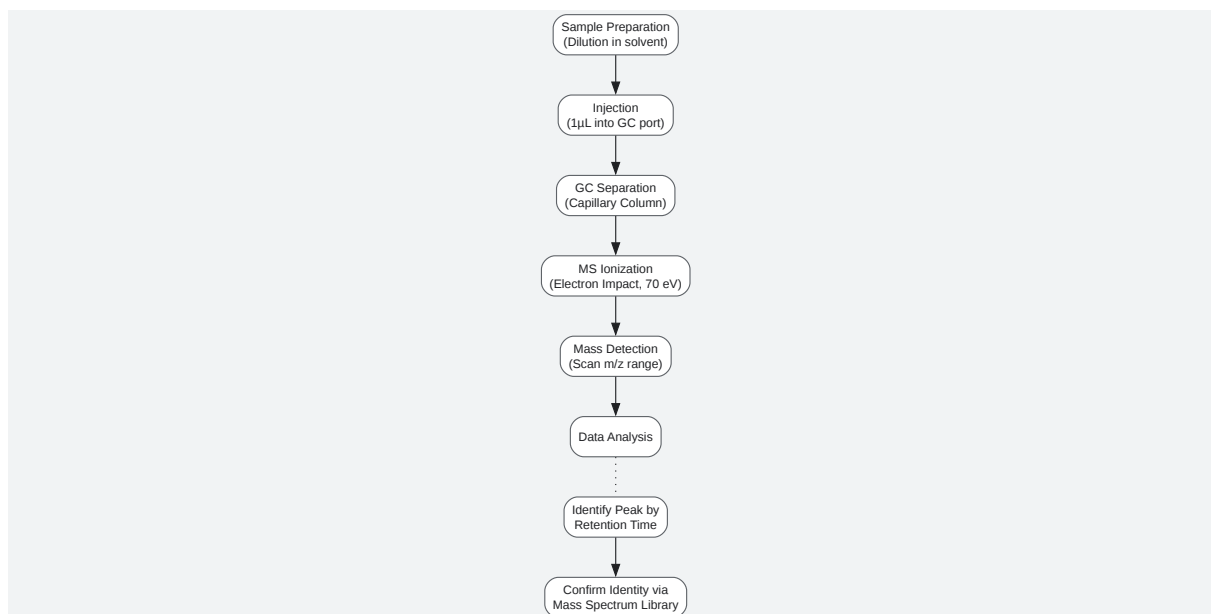
The characterization and quantification of **methyl propionate** rely on several key analytical techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate **methyl propionate** from a mixture and confirm its identity based on its mass spectrum.[\[12\]](#)[\[13\]](#)

Methodology:

- Sample Preparation: Dilute the sample containing **methyl propionate** in a suitable volatile solvent (e.g., diethyl ether).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector port, typically set at 250 $^{\circ}$ C.[\[12\]](#)
- Chromatographic Separation: Use a capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m).[\[12\]](#) Program the oven temperature, for instance, starting at 80 $^{\circ}$ C (hold for 2 min) and ramping up to 250 $^{\circ}$ C at 10 $^{\circ}$ C/min.[\[12\]](#) Helium is commonly used as the carrier gas at a flow rate of 1.0 mL/min.[\[12\]](#)
- Mass Spectrometry: As **methyl propionate** elutes from the column, it enters the mass spectrometer. The ionization energy is typically set to 70 eV.[\[12\]](#) The mass detector scans a range (e.g., 30-800 m/z) to produce a mass spectrum.[\[12\]](#)
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time for **methyl propionate**. The corresponding mass spectrum is compared to a reference library (e.g., NIST) for positive identification. Key fragments for **methyl propionate** include m/z 57, 29, and 88 (molecular ion).[\[14\]](#)[\[15\]](#)



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Caption: General workflow for the analysis of **methyl propionate** using GC-MS.

Spectroscopic Data

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.

Table 3: Spectroscopic Data Summary for **Methyl Propionate**

Technique	Key Peaks / Shifts (ppm or cm^{-1})	Interpretation	Source(s)
^1H NMR	~ 3.67 (s, 3H), ~ 2.33 (q, 2H), ~ 1.14 (t, 3H)	-O-CH ₃ (methoxy group), -CO-CH ₂ -, -CH ₂ -CH ₃	[16][17]

| IR Spectroscopy | $\sim 1743\text{ cm}^{-1}$ (strong), $\sim 1203\text{ cm}^{-1}$, $2846\text{-}2954\text{ cm}^{-1}$ | C=O (ester carbonyl stretch), C-O-C stretch, C-H (alkyl) stretch |[18] |

Conclusion

The distinct fruity odor of **methyl propionate** is a direct consequence of its specific molecular structure and physicochemical properties, which govern its volatility and interaction with human olfactory receptors. A comprehensive understanding, derived from sensory evaluation, chemical synthesis, and sophisticated analytical techniques, is fundamental for its effective application in the flavor, fragrance, and chemical industries. Further research into the specific olfactory receptors that bind **methyl propionate** could provide deeper insights into the structure-odor relationship and the broader mechanisms of chemosensation.

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